1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride structural analysis
1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride structural analysis
An In-Depth Technical Guide to the Structural Analysis of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium Chloride
Introduction
1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride is an organic salt belonging to the class of N-heterocyclic carbene (NHC) precursors.[1] NHCs are a class of persistent carbenes that, once deprotonated from their imidazolium salt precursors, serve as powerful ligands for transition metals, finding extensive applications in catalysis.[1][2] The unique steric and electronic properties of the N-substituents—in this case, a bulky cycloheptyl group and a sterically demanding mesityl (2,4,6-trimethylphenyl) group—are critical for tuning the stability and reactivity of the resulting NHC-metal complexes.[3] These complexes are of significant interest in fields ranging from organometallic chemistry to the development of novel pharmaceuticals.[1]
This technical guide provides a comprehensive framework for the structural elucidation of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride. As a senior application scientist, the narrative herein emphasizes not just the "what" but the "why" of each analytical step, presenting an integrated approach that combines crystallographic, spectroscopic, and computational methods. This document is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the methodologies used to characterize such pivotal chemical entities.
Plausible Synthesis Pathway
The synthesis of unsymmetrical imidazolium salts like the title compound typically involves a multi-step process. A common route begins with the formation of an N-substituted imidazole, followed by quaternization.
-
Synthesis of 1-Mesitylimidazole: This intermediate can be prepared via a condensation reaction involving 2,4,6-trimethylaniline, glyoxal, paraformaldehyde, and a primary amine source, followed by purification.[4]
-
Quaternization: The 1-mesitylimidazole is then reacted with a suitable cycloheptyl halide (e.g., bromocycloheptane or iodocycloheptane) in an appropriate solvent like toluene or acetonitrile. The reaction is typically heated to drive the quaternization of the second nitrogen atom, yielding the desired 1-cycloheptyl-3-mesityl-1H-imidazol-3-ium halide.[4] A subsequent anion exchange step can be performed if necessary to obtain the chloride salt.
This process yields the solid imidazolium salt, which can then be subjected to the rigorous structural analysis detailed below.
Caption: Plausible two-step synthesis of the target imidazolium salt.
Section 1: Crystallographic Analysis via Single-Crystal X-ray Diffraction
The gold standard for unambiguous molecular structure determination is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's three-dimensional architecture.[1]
Expertise & Causality: Why X-ray Crystallography is Crucial
For an NHC precursor, the solid-state structure is paramount. It reveals:
-
Steric Hindrance: The precise orientation of the bulky cycloheptyl and mesityl groups relative to the imidazolium ring. This conformation directly influences the accessibility of the C2-proton for deprotonation and the subsequent coordination geometry of the NHC ligand.
-
Intermolecular Interactions: The packing of the ions in the crystal lattice, governed by forces such as hydrogen bonding (e.g., C-H···Cl) and van der Waals interactions, which can affect the material's bulk properties.
-
Bonding Parameters: The N-C-N bond angle within the imidazolium ring is a critical parameter that correlates with the acidity of the C2-proton and the stability of the resulting carbene.[5] Angles closer to tetrahedral (~109.5°) suggest higher pKa values, while more acute angles indicate increased acidity.[5]
Experimental Protocol: From Powder to Structure
-
Crystal Growth (Self-Validating System):
-
Objective: To obtain a single, defect-free crystal suitable for diffraction. The success of this step validates the purity of the synthesized material.
-
Methodology: Slow evaporation is a reliable method. Dissolve the purified 1-cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride powder in a minimal amount of a suitable solvent system (e.g., dichloromethane/diethyl ether or ethanol/ethyl acetate) to achieve saturation. The choice of solvent is critical; it must be one in which the compound is reasonably soluble but from which it will slowly precipitate upon a change in conditions.
-
Procedure:
-
Prepare a saturated solution in a clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days at room temperature in a vibration-free environment.
-
Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and promoting crystallization.
-
-
-
Data Collection:
-
Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential radiation damage.
-
Use a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.
-
Refine the structural model using full-matrix least-squares methods, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the observed and calculated diffraction patterns.
-
Data Presentation: Expected Structural Parameters
While specific data for the title compound is not publicly available, the following table presents typical bond lengths and angles for a substituted imidazolium core, derived from crystallographic studies of similar structures.[6][7]
| Parameter | Typical Value | Significance |
| N1-C2 Bond Length | ~1.34 Å | Reflects the partial double-bond character. |
| C2-N3 Bond Length | ~1.34 Å | Symmetry in the N-C-N fragment. |
| N-C-N Bond Angle | 107-110° | Key indicator of C2-H acidity and carbene stability.[5] |
| C4-C5 Bond Length | ~1.33 Å | Indicates the double bond in the backbone of the ring. |
| Imidazolium Ring | Planar | The five-membered ring is aromatic and thus flat. |
Section 2: Spectroscopic Characterization
Spectroscopic methods provide complementary information to confirm the molecular identity and probe the electronic environment of the atoms within the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the cycloheptyl, mesityl, and imidazolium moieties.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the compound's solubility.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign signals to specific protons and carbons. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignments.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Features |
| Imidazolium C2-H | 8.5 - 10.5 (singlet) | 140 - 145 | The most downfield proton signal, characteristic of the acidic proton on the N-C-N fragment.[8][9] |
| Imidazolium C4/5-H | 7.0 - 8.0 (doublets) | 120 - 125 | Two distinct signals for the backbone protons. |
| Mesityl aromatic C-H | ~7.0 (singlet) | 130 - 132 (aromatic C-H), 140-142 (ipso-C), 135-138 (methyl-subst. C) | A singlet for the two equivalent aromatic protons. |
| Mesityl -CH₃ | 2.1 - 2.4 (singlets) | 17 - 21 | One singlet for the two ortho-methyl groups and another for the para-methyl group. |
| Cycloheptyl N-CH | 4.0 - 4.5 (multiplet) | 60 - 65 | The proton attached to the nitrogen will be significantly downfield. |
| Cycloheptyl -CH₂- | 1.5 - 2.5 (multiplets) | 25 - 40 | A complex series of overlapping signals for the aliphatic ring protons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
-
Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Procedure: Place a small amount of the solid powder directly on the ATR crystal. Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3150 - 3050 | C-H stretch (aromatic/imidazolium) | Confirms the presence of the aromatic rings. |
| 2950 - 2850 | C-H stretch (aliphatic) | Characteristic of the cycloheptyl group. |
| ~1610, ~1560 | C=C and C=N stretch | Vibrations from the imidazolium and mesityl rings. |
| ~1170 | C-N stretch | Associated with the bonds within the imidazolium core. |
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and providing information about the molecule's fragmentation pattern.[11]
-
Method: Electrospray Ionization (ESI) is ideal for pre-charged ionic compounds like imidazolium salts.
-
Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source. The instrument will generate a fine spray of charged droplets, and as the solvent evaporates, the intact cation is released into the gas phase for analysis.
-
Parent Ion: The primary peak in the positive-ion mode ESI-MS spectrum will correspond to the intact cation [C₁₉H₂₇N₂]⁺.
-
Calculated Monoisotopic Mass of Cation: 283.2174 g/mol .
-
Expected m/z: 283.22.
-
Fragmentation: High-energy collision-induced dissociation (MS/MS) could lead to fragmentation, potentially through the loss of the cycloheptyl or mesityl groups.
Section 3: Integrated Computational and Experimental Analysis
Density Functional Theory (DFT) is a powerful computational tool that complements experimental data by providing a theoretical model of the molecule's geometry and electronic properties.[6]
Caption: Workflow showing the synergy between experimental and computational methods.
Workflow for DFT Calculations:
-
Model Building: Construct an initial 3D model of the 1-cycloheptyl-3-mesityl-1H-imidazol-3-ium cation.
-
Geometry Optimization: Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This calculates the lowest energy conformation of the molecule.
-
Data Analysis:
-
Structural Comparison: Compare the optimized bond lengths and angles with the experimental data obtained from X-ray crystallography. High correlation validates both the experimental and theoretical models.
-
Electronic Properties: Calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which provides insight into the molecule's kinetic stability and reactivity.[6]
-
Spectra Simulation: Simulate theoretical IR and NMR spectra and compare them with experimental results to aid in peak assignment.
-
Conclusion
The structural analysis of 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride is a multi-faceted process that requires an integrated approach. While single-crystal X-ray diffraction provides the definitive solid-state structure, a complete characterization relies on the corroborative evidence from spectroscopic techniques like NMR, IR, and mass spectrometry. These experimental methods, when further validated by computational DFT studies, provide a holistic and trustworthy understanding of the molecule's architecture and electronic properties. This rigorous analytical workflow is indispensable for researchers in catalysis and drug development who depend on a precise understanding of molecular structure to predict and control chemical function.
References
- BenchChem. A Comparative DFT Analysis of Imidazolium Salt Precursors for Drug Development and Research.
- ConnectSci. Crystal Structure Studies towards the Synthesis and Applications of N-heterocyclic Carbene–Metal Complexes Derived from [2.2]Paracyclophane. Australian Journal of Chemistry. 2015.
-
Wolfarth, J. Structural determination of N-heterocyclic carbene nickel catalysts and precursors. California State Polytechnic University, Pomona. 2024. Available from: [Link]
- Frontiers. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. 2023.
- ACS Publications. Targeted and Systematic Approach to the Study of pKa Values of Imidazolium Salts in Dimethyl Sulfoxide. 2017.
- PubMed. Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts. 2018.
- UNT Digital Library. N-HETEROCYCLIC CARBENES OF THE LATE TRANSITION METALS: A COMPUTATIONAL AND STRUCTURAL DATABASE STUDY.
-
ResearchGate. Library of imidazolium salt precursors including symmetrical,... Available from: [Link]
- BenchChem. An In-depth Technical Guide to the Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride.
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Royal Society of Chemistry. Supplementary NMR data. Available from: [Link]
-
Semantic Scholar. FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International journal of current research and review. 2012. Available from: [Link]
-
ResearchGate. Crystal structure of 1,3-dicyclohexyl-4,5-dimethyl-1H-imidazol-3-ium-2-carbodithioate chloroform monosolvate. Available from: [Link]
-
TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). 2003. Available from: [Link]
-
ResearchGate. Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides: MS studies of [C 2 MIM + ][Tf 2 N − ] and [C 3 MMIM + ][Tf 2 N − ]. Available from: [Link]
Sources
- 1. Structural determination of N-heterocyclic carbene nickel catalysts and precursors | ScholarWorks [scholarworks.calstate.edu]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. connectsci.au [connectsci.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
